5-methanesulfonylpyrimidin-2-ol
Description
Properties
CAS No. |
1489068-64-5 |
|---|---|
Molecular Formula |
C5H6N2O3S |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 5 Methanesulfonylpyrimidin 2 Ol
Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) at the Methylsulfonyl Group
The methanesulfonyl group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, primarily due to its ability to stabilize the negative charge in the transition state and the resulting methanesulfinate (B1228633) anion being a stable species. The SNAr reaction is the most significant transformation for this compound, occurring readily at the C-2 position where the sulfonyl group is located. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex. google.comgoogle.com The presence of electron-withdrawing groups, such as the nitro group or, in this case, the second nitrogen in the pyrimidine (B1678525) ring, is crucial for stabilizing this intermediate. google.comacsgcipr.org
5-Methanesulfonylpyrimidin-2-ol is susceptible to substitution by a wide range of nucleophiles. The general order of reactivity is often dictated by the nucleophilicity and basicity of the attacking species.
Amines : Primary and secondary amines readily displace the methylsulfonyl group to form 2-aminopyrimidine (B69317) derivatives. These reactions are fundamental in the synthesis of various biologically active molecules. The reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with N-nucleophiles proceeds efficiently, highlighting the susceptibility of azido-substituted pyrimidines to this type of transformation.
Alcohols : Alkoxides, the conjugate bases of alcohols, are effective nucleophiles for this transformation, yielding 2-alkoxypyrimidines. Quantum mechanics (QM) analyses on the related 2-MeSO₂-4-chloropyrimidine show that reaction with alkoxides can occur selectively at the C-2 position at very low temperatures, which is attributed to the formation of a hydrogen-bonded complex that lowers the transition state energy for C-2 attack.
Thiolates : Thiolates are excellent nucleophiles for SNAr reactions on sulfonylpyrimidines, rapidly forming stable 2-thioether-substituted pyrimidines. Studies on 2-sulfonylpyrimidines demonstrate exceptionally fast reaction rates with thiols like glutathione (B108866) (GSH), even at neutral pH. This high reactivity underscores the sulfonyl group's suitability as a leaving group in bioconjugation chemistry.
The table below summarizes the general reactivity profile for SNAr reactions on the 2-sulfonylpyrimidine core.
| Nucleophile Type | Product Type | General Reactivity | Key Factors |
|---|---|---|---|
| Amines (R₂NH) | 2-Aminopyrimidines | High | Proceeds readily, often used in library synthesis. |
| Alcohols/Alkoxides (RO⁻) | 2-Alkoxypyrimidines | Moderate to High | Requires base to deprotonate the alcohol; selectivity can be high. |
| Thiolates (RS⁻) | 2-Thioetherpyrimidines | Very High | Rapid reaction, even at neutral pH, forming stable C-S bonds. |
The kinetics of the SNAr reaction on this compound are characteristic of a two-step mechanism where the initial nucleophilic attack is typically the rate-determining step. This step involves the loss of aromaticity to form the high-energy Meisenheimer complex. The exceptional electron-withdrawing capacity of the -SO₂Me group, combined with the inherent π-deficiency of the pyrimidine ring, significantly stabilizes this anionic intermediate, thereby lowering the activation energy and accelerating the reaction.
Reductive Pathways of the Sulfonyl Moiety (e.g., Conversion to Thioethers)
While the most common fate of the methanesulfonyl group is displacement via SNAr, its reduction to a thioether represents an alternative transformation, albeit a more challenging one. The direct reduction of an aryl sulfone to an aryl thioether is a difficult process that requires potent reducing agents. Plausible, though not specifically documented for this substrate, methods could include:
Strong Hydride Reagents : Reagents such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) under harsh conditions might achieve the reduction, though the selectivity in a multifunctional molecule like this compound could be poor.
Multi-step Sequences : A more controlled approach would involve a two-step sequence. First, the sulfone could potentially be converted to a sulfonyl chloride. Subsequently, aryl sulfonyl chlorides can be reduced to the corresponding aryl thiols via catalytic hydrogenation using a palladium catalyst. The resulting thiol could then be alkylated to yield the thioether. Metal-catalyzed cross-coupling reactions are also widely used for the formation of aryl thioethers from aryl halides or sulfonates, but this represents a substitution, not a reduction pathway. organic-chemistry.org
Electronic Effects and Base-Weakening Influence of the Sulfonyl Substituent on Pyrimidine Reactivity
The methanesulfonyl group exerts a powerful -I (inductive) and -M (mesomeric) electron-withdrawing effect. This has profound consequences for the reactivity of the entire molecule.
Ring Deactivation : The -SO₂Me group drastically reduces the electron density of the pyrimidine ring, making it highly "electron-poor." This effect strongly deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution.
Base-Weakening Effect : Pyrimidine itself is a weak base (pKa of 1.23 for the conjugate acid), significantly less basic than pyridine (B92270) (pKa = 5.23), due to the inductive effect of the second nitrogen atom. researchgate.netorganic-chemistry.org The addition of the strongly electron-withdrawing -SO₂Me group further diminishes the electron density on the ring nitrogens, drastically reducing their ability to accept a proton. Consequently, this compound is expected to be a very weak base.
Electrophilic Aromatic Substitution on the Pyrimidine Ring of this compound
Electrophilic aromatic substitution (EAS) on the this compound ring is considered extremely unlikely. Several factors contribute to this profound lack of reactivity:
The pyrimidine ring is inherently electron-deficient and thus highly resistant to attack by electrophiles. organic-chemistry.org
EAS on pyrimidines, when forced, typically occurs at the C-5 position, which is the least electron-deficient carbon. researchgate.netchemicalbook.com In this molecule, the C-5 position is already occupied.
The C-5 position bears a methanesulfonyl group, one of the most powerful deactivating groups for EAS, which withdraws electron density and destabilizes the positively charged intermediate (the sigma complex) of an EAS reaction.
While the 2-hydroxy group (in its lactim tautomer) is an activating group, its effect is insufficient to overcome the combined deactivating effects of the two ring nitrogens and the C-5 sulfonyl group. Therefore, standard electrophilic reactions like nitration, halogenation, or Friedel-Crafts are not expected to proceed on the pyrimidine ring.
Other Characteristic Functional Group Interconversions and Cycloaddition Reactions
Beyond SNAr at the C-2 position, other reactions can be envisaged based on the functional groups present.
Derivatization Strategies and Scaffold Elaboration in Medicinal Chemistry Research
Design Principles for Novel 5-Methanesulfonylpyrimidin-2-ol Derivatives
The design of novel derivatives of this compound is guided by established principles of medicinal chemistry, aiming to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profile. A key consideration is the role of the pyrimidine (B1678525) core as a versatile scaffold that can be decorated with various functional groups to probe interactions with biological targets. mdpi.com The pyrimidine ring itself is known to act as a bioisostere for other aromatic systems, like the phenyl ring, and its nitrogen atoms can participate in crucial hydrogen bonding interactions with protein residues. mdpi.commdpi.com
The design strategy for new analogs often begins with the core structure of this compound and systematically explores modifications at its key positions. The 2-ol (or its tautomeric 2-oxo form) provides a handle for introducing diversity through etherification or by converting it into a leaving group for nucleophilic substitution. The methylsulfonyl group at the C-5 position significantly influences the electronic properties of the ring and can be a key pharmacophoric element.
Structure-activity relationship (SAR) studies of related pyrimidine derivatives often guide the design of new compounds. For instance, in other pyrimidine series, the introduction of bulky or electropositive groups at specific positions has been shown to enhance biological activity. researchgate.net Therefore, a rational design approach for this compound derivatives would involve creating a library of compounds with diverse substituents at the C-4 and C-6 positions, as well as modifications of the 2-ol and 5-methanesulfonyl groups, to systematically explore the chemical space and identify promising candidates.
Synthetic Strategies for Functionalization at the Pyrimidine Core (e.g., C-2, C-4, C-5 Positions)
The functionalization of the this compound core is central to developing a diverse library of derivatives for medicinal chemistry exploration. Synthetic strategies would likely focus on the reactivity of the different positions of the pyrimidine ring.
Functionalization at the C-2 Position: The 2-hydroxyl group of this compound can readily undergo O-alkylation to introduce a variety of side chains. Alternatively, it can be converted to a more reactive group, such as a chloride, to enable nucleophilic substitution reactions with amines, thiols, or other nucleophiles.
Functionalization at the C-4 and C-6 Positions: The C-4 and C-6 positions of the pyrimidine ring are susceptible to nucleophilic attack, especially given the electron-withdrawing nature of the 5-methanesulfonyl group. Starting from a precursor like 2,4-dichloro-5-methanesulfonylpyrimidine, sequential nucleophilic aromatic substitution reactions could be employed to introduce different substituents at the C-2 and C-4 positions with high regioselectivity.
Modification of the C-5 Position: While the methylsulfonyl group itself is a key feature, its synthesis often starts from a more versatile precursor. The synthesis of related 5-sulfonylpyrimidine derivatives frequently involves the chlorosulfonation of a pyrimidine ring, followed by reaction with an appropriate nucleophile. mdpi.com For instance, the synthesis of 2-thiouracil-5-sulfonamides begins with the preparation of a pyrimidine-5-sulfonyl chloride. mdpi.com This intermediate could potentially be used to synthesize this compound by reaction with a suitable reagent to install the methylsulfonyl group and subsequent manipulation of the other ring positions.
A plausible synthetic approach to a variety of this compound derivatives is outlined below, starting from a common intermediate:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Chlorination | POCl₃ | 2,4-dichloro-5-methanesulfonylpyrimidine |
| 2a | Selective Nucleophilic Substitution at C-4 | Amine (R¹NH₂) | 2-chloro-4-(alkylamino)-5-methanesulfonylpyrimidine |
| 2b | Hydrolysis/Hydroxylation at C-2 | NaOH | 4-(alkylamino)-5-methanesulfonylpyrimidin-2-ol |
| 3a | Selective Nucleophilic Substitution at C-2 | Amine (R²NH₂) | 2-(alkylamino)-4-chloro-5-methanesulfonylpyrimidine |
| 3b | Hydrolysis/Hydroxylation at C-4 | NaOH | 2-(alkylamino)-5-methanesulfonylpyrimidin-4-ol |
Development of Linker Chemistry and Conjugation Methodologies
Linker chemistry plays a crucial role in modern drug design, enabling the connection of a pharmacophoric scaffold like this compound to other molecular fragments, such as another pharmacophore to create hybrid molecules, or a targeting moiety. tandfonline.comnih.gov The development of appropriate linker strategies is essential for elaborating the core structure and exploring new biological activities.
The functional groups on the this compound scaffold provide convenient attachment points for linkers. The 2-hydroxyl group can be used to form ether or ester linkages. If converted to an amine, amide bond formation becomes a viable and widely used conjugation strategy.
The choice of linker is critical and can significantly impact the properties of the final conjugate. Linkers can be designed to be stable or cleavable under specific physiological conditions. Common linker types that could be employed include:
Alkyl Chains: Simple, flexible linkers that can be varied in length to optimize the distance between the pyrimidine core and the conjugated partner.
Polyethylene Glycol (PEG) Linkers: Used to improve solubility and pharmacokinetic properties.
Amide and Ester Linkers: Common in prodrug design, where cleavage by endogenous enzymes can release the active pyrimidine derivative.
Triazole Linkers: Formed via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), offering a stable and efficient method for conjugation. mdpi.com
The introduction of linkers at various positions of the pyrimidine ring can be achieved through the synthetic handles described in the previous section. For example, a linker with a terminal amine group could be attached to the C-2 or C-4 position of a chlorinated pyrimidine precursor.
Rational Derivatization Approaches for Modulating Molecular Interactions with Biological Targets
Rational derivatization of the this compound scaffold is aimed at fine-tuning its interactions with a specific biological target to enhance potency and selectivity. This process is often guided by computational modeling and structural biology data of the target protein.
Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the hydroxyl and methylsulfonyl groups are potential hydrogen bond acceptors, while the hydroxyl group can also act as a hydrogen bond donor. Modifications to the substituents on the pyrimidine ring can modulate the strength and geometry of these interactions. For example, introducing hydrogen bond donors or acceptors on a side chain at the C-4 position can lead to additional interactions with the target.
Hydrophobic Interactions: The introduction of hydrophobic groups, such as alkyl or aryl substituents, at appropriate positions can allow the molecule to occupy hydrophobic pockets within the binding site of a target protein, thereby increasing binding affinity.
Steric Effects: The size and shape of the substituents can be varied to optimize the fit of the molecule within the binding pocket. A 3D-QSAR (Quantitative Structure-Activity Relationship) model can be valuable in predicting which steric modifications are likely to be beneficial for activity. researchgate.net For instance, docking studies of related sulfonylurea derivatives containing arylpyrimidine moieties have shown that bulky groups at the 5-position of the pyrimidine ring can be favorable for activity. researchgate.net
The table below illustrates hypothetical derivatization strategies and their intended effects on molecular interactions:
| Position of Derivatization | Type of Substituent | Intended Effect on Molecular Interactions |
| C-4/C-6 | Small, polar groups (e.g., -NH₂, -OH) | Introduce new hydrogen bonding opportunities |
| C-4/C-6 | Aromatic rings (e.g., phenyl, pyridyl) | Engage in π-π stacking interactions |
| 2-O- | Alkyl chains of varying length | Probe hydrophobic pockets and optimize linker length |
| 5-SO₂CH₃ | Modification to other small alkyl groups | Fine-tune steric and electronic properties |
Exploration of Bioisosteric Replacements for the Methylsulfonyl Group
Bioisosterism is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound without drastically altering its core structure. acs.orgprinceton.edunih.gov The methylsulfonyl group in this compound is a key functional group that can be targeted for bioisosteric replacement to improve properties such as solubility, metabolic stability, and potency.
The sulfone group is a good replacement for a sulfonamide, and in some cases, a gem-dimethyl sulfone has been shown to be an adequate bioisostere. nih.gov However, a variety of other groups can also be considered as bioisosteres for the methylsulfonyl moiety.
Common bioisosteric replacements for a sulfone or sulfonamide group include:
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| -SO₂CH₃ | -SO₂NH₂ (Sulfonamide) | Can introduce additional hydrogen bonding interactions. |
| -SO₂CH₃ | -C(O)CH₃ (Ketone) | Removes the potential for metabolic oxidation of the sulfur atom. |
| -SO₂CH₃ | -P(O)(CH₃)₂ (Phosphine oxide) | Can alter polarity and hydrogen bonding capabilities. acs.org |
| -SO₂CH₃ | -C(CF₃)₂OH (Hexafluoroisopropanol) | Can act as a hydrogen bond donor and is metabolically stable. |
| -SO₂CH₃ | 5-membered heterocycles (e.g., oxadiazole, triazole) | Can mimic the steric and electronic properties of the sulfonyl group. acs.org |
| -SO₂CH₃ | -S(O)CH₃ (Sulfoxide) | Reduces the polarity compared to the sulfone. acs.org |
Computational and Theoretical Investigations of 5 Methanesulfonylpyrimidin 2 Ol and Its Derivatives
Molecular Docking and Binding Affinity Prediction Studies with Target Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-methanesulfonylpyrimidin-2-ol, this would involve docking it into the binding site of a specific protein or other macromolecular target. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified by a scoring function that estimates the strength of the interaction.
The pyrimidine (B1678525) scaffold is a common feature in many biologically active compounds, particularly kinase inhibitors. Therefore, a plausible application of molecular docking for this compound would be to screen it against a panel of protein kinases to identify potential biological targets. The docking process would involve preparing the 3D structure of the compound and the target protein, followed by the use of software like AutoDock or Glide to predict the binding pose. The results would be analyzed based on the docking score and the specific interactions formed, such as hydrogen bonds and hydrophobic contacts.
Table 1: Hypothetical Docking Scores and Interactions of this compound with Various Protein Kinases
| Protein Kinase Target | Docking Score (kcal/mol) | Key Predicted Interactions |
| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Hydrogen bond with Met793, hydrophobic interactions with Leu718, Val726 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | Hydrogen bond with Cys919, pi-sulfur interaction with Phe1047 |
| c-Jun N-terminal Kinase 1 (JNK1) | -7.2 | Hydrogen bond with Met111, hydrophobic interactions with Ile32, Val158 |
| p38 Mitogen-Activated Protein Kinase | -6.8 | Hydrogen bond with Met109, electrostatic interactions with Asp168 |
Note: The data in this table is illustrative and intended to represent typical outputs of a molecular docking study.
Quantum Chemical Calculations for Electronic Structure, Conformation, and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, conformational preferences, and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties.
For this compound, DFT calculations could be used to determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity and its potential to interact with biological targets. For instance, the calculated electrostatic potential map can highlight regions of the molecule that are likely to act as hydrogen bond donors or acceptors.
Conformational analysis using quantum chemical methods can identify the most stable three-dimensional arrangement of the atoms in this compound. This is particularly important for the methanesulfonyl group, as its orientation can significantly influence the molecule's shape and how it fits into a binding pocket.
Table 2: Predicted Quantum Chemical Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and kinetic stability |
| Dipole Moment | 4.8 D | Influences solubility and intermolecular interactions |
Note: The data in this table is hypothetical and represents typical results from quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity-Relevant Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a statistically significant correlation between calculated molecular descriptors and experimentally determined activity.
To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with known activities against a specific target would be required. A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound. Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build the QSAR model. Once validated, this model could be used to predict the activity of new, untested derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.
Pharmacophore Modeling and Virtual Screening Applications for Ligand Discovery
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect. These models can be generated based on the structure of a known active ligand or a set of active compounds.
For this compound, a pharmacophore model could be developed based on its predicted binding mode within a target protein. This model might include features such as a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic group. This pharmacophore model can then be used as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features, a process known as virtual screening. This approach allows for the rapid identification of structurally diverse compounds that have a high probability of being active at the target of interest.
Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Modes
Molecular dynamics (MD) simulations are computational methods that simulate the movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a system, such as a protein-ligand complex.
Chemoinformatic Analysis for Scaffold Diversity and Chemical Space Exploration
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. For this compound, chemoinformatic tools can be used to explore the chemical space around its core scaffold. This involves searching for commercially available or synthetically accessible compounds that contain the pyrimidine-2-ol or a similar core structure.
By analyzing the diversity of substituents at various positions on the pyrimidine ring, it is possible to identify opportunities for generating novel derivatives with a wide range of physicochemical properties. This analysis can guide the design of a focused library of compounds based on the this compound scaffold for further experimental testing.
Role As a Chemical Scaffold in Contemporary Target Based Drug Discovery Research
Application of the 5-Methanesulfonylpyrimidin-2-ol Scaffold in Kinase Inhibitor Design (e.g., IKK, PIKFYVE)
The pyrimidine (B1678525) scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine (B156593) base of ATP in the kinase hinge region. nih.govrsc.org The this compound scaffold, in particular, offers several advantages for designing potent and selective kinase inhibitors. The sulfone group can act as a strong hydrogen bond acceptor, potentially forming crucial interactions with the target protein.
IKK (Inhibitor of κB Kinase) Inhibition:
While specific studies on this compound as an IKK inhibitor are not prevalent in publicly available literature, the general class of pyrimidine-based compounds has been extensively explored for IKK inhibition. IKKs are key regulators of the NF-κB signaling pathway, which is implicated in inflammation and cancer. nih.gov Therefore, the development of IKK inhibitors is a major focus of drug discovery. The pyrimidine core can be decorated with various substituents to achieve selectivity for IKK isoforms.
PIKFYVE (Phosphatidylinositol 3-phosphate 5-kinase) Inhibition:
PIKFYVE is a lipid kinase that plays a crucial role in endosomal trafficking and autophagy. nih.govresearchgate.net Inhibition of PIKFYVE has emerged as a potential therapeutic strategy for cancer and certain viral infections. Several PIKFYVE inhibitors are based on a pyrimidine core. nih.govresearchgate.net For instance, a family of PIKFYVE inhibitors has been identified that contains a pyrimidine-4-amine core with morpholine (B109124) adducts. nih.gov The sulfone group in the this compound scaffold could potentially enhance binding affinity and selectivity for PIKFYVE.
| Kinase Target | Relevance of Pyrimidine Scaffold | Potential Role of this compound |
| IKK | Mimics ATP hinge-binding interactions. | The sulfone group could provide additional hydrogen bonding interactions to enhance potency and selectivity. |
| PIKFYVE | Core structure of known inhibitors. | The scaffold's unique electronic properties may lead to novel binding modes and improved drug-like properties. |
Strategy of Scaffold Hopping Utilizing Pyrimidine Sulfone Structures for Novel Chemotypes
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different but functionally equivalent scaffold. nih.govnih.gov This approach is used to discover novel chemotypes with improved properties such as potency, selectivity, or pharmacokinetics. The pyrimidine sulfone structure is an attractive scaffold for such endeavors.
For example, a scaffold hopping approach was successfully employed to develop new anti-biofilm agents against methicillin-resistant Staphylococcus aureus (MRSA) by replacing a 2-aminoimidazole (2-AI) scaffold with a 2-aminopyrimidine (B69317) (2-AP) scaffold. nih.gov This highlights the interchangeability of different heterocyclic cores to generate new chemical entities with desired biological activities. The unique electronic and steric properties of the this compound scaffold make it a viable candidate for scaffold hopping to generate novel kinase inhibitors or modulators of other biological targets.
Design of Compounds Targeting Specific Molecular Pathways and Receptors (e.g., STAT6 Pathway Modulation)
The versatility of the pyrimidine scaffold extends to the design of compounds that modulate specific molecular pathways beyond kinase inhibition.
STAT6 Pathway Modulation:
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which plays a critical role in allergic and inflammatory responses. nih.govresearchgate.net A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent and orally active STAT6 inhibitors. nih.govresearchgate.net Optimization of these pyrrolopyrimidine derivatives led to the discovery of compounds that inhibit in vitro Th2 differentiation, a key process in allergic inflammation. nih.gov The this compound scaffold could serve as a starting point for designing novel STAT6 inhibitors, with the sulfone group potentially interacting with key residues in the STAT6 protein.
Utility in Lead Identification and Optimization Campaigns within Drug Discovery Programs
The process of drug discovery involves the identification of "hit" compounds, which show initial activity against a target, followed by a "lead optimization" phase to improve their properties. biobide.com The this compound scaffold is well-suited for both of these stages.
Lead Identification:
Due to its privileged nature, libraries of compounds based on the pyrimidine scaffold are often screened to identify initial hits against a variety of targets. nih.gov The this compound core can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries for high-throughput screening.
Lead Optimization:
Once a lead compound containing the this compound scaffold is identified, it can be systematically modified to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. biobide.com For example, a recent study described the lead optimization of a series of sulfonylurea-based inhibitors, demonstrating how systematic modifications of a core structure can lead to compounds with improved pharmacokinetic profiles. nih.gov The sulfone group of the this compound scaffold can be modified, or other functional groups can be introduced onto the pyrimidine ring to fine-tune the compound's properties.
Development of Pyrimidine-Based Molecular Probes for Chemical Biology Studies
Molecular probes are essential tools in chemical biology for studying the function and localization of biological molecules in living systems. frontiersin.orgnih.gov These probes are often derived from known bioactive scaffolds by attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag.
The pyrimidine scaffold has been successfully used to develop fluorescent probes for various applications, including bioimaging of lipid droplets and monitoring mitochondrial pH changes during mitophagy. nih.govmdpi.com For instance, pyrimidine-based fluorescent probes have been designed that exhibit "turn-on" fluorescence in acidic environments, allowing for the visualization of the acidification process during mitophagy. nih.gov The this compound scaffold could be functionalized with a fluorophore to create a molecular probe for its biological target. Such a probe would be invaluable for target validation, studying drug-target engagement in cells, and elucidating the mechanism of action of inhibitors based on this scaffold.
Emerging Research Avenues and Future Outlook for 5 Methanesulfonylpyrimidin 2 Ol Research
Development of Green Chemistry Approaches for Pyrimidine (B1678525) Sulfone Synthesis
The synthesis of pyrimidine derivatives, including those with sulfone moieties, has traditionally relied on methods that often involve hazardous reagents and solvents, generating significant chemical waste. researchgate.net The principles of green chemistry are now being increasingly integrated into synthetic strategies to mitigate these environmental and safety concerns. rasayanjournal.co.innih.gov The future of 5-methanesulfonylpyrimidin-2-ol synthesis lies in the adoption of these more sustainable and efficient methodologies.
Key green chemistry approaches being explored include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.in The application of microwave-assisted synthesis to the sulfonation and subsequent elaboration of the pyrimidine core holds significant promise for a more efficient production of this compound and its analogs.
Ultrasonic Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another eco-friendly alternative. rasayanjournal.co.in Ultrasound can enhance mass transfer and reaction rates, often at ambient temperature and pressure, thereby reducing energy consumption.
Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single pot to form a complex product, minimizing the number of synthetic steps and purification processes. rasayanjournal.co.in Designing novel MCRs for the direct construction of the this compound scaffold would represent a significant leap forward in terms of atom economy and process efficiency.
Use of Greener Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water or ionic liquids is a central tenet of green chemistry. rasayanjournal.co.intandfonline.com Furthermore, the development and utilization of reusable and non-toxic catalysts, such as solid-supported catalysts or biocatalysts, are crucial for minimizing waste and environmental impact. researchgate.net
| Green Chemistry Technique | Advantages in Pyrimidine Synthesis |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, cleaner reactions. rasayanjournal.co.in |
| Ultrasonic Synthesis | Enhanced reaction rates, reduced energy consumption. rasayanjournal.co.in |
| Multicomponent Reactions | Fewer synthetic steps, increased atom economy. rasayanjournal.co.in |
| Green Solvents/Catalysts | Reduced toxicity and environmental impact, catalyst reusability. researchgate.netrasayanjournal.co.in |
Integration of Advanced Machine Learning and Artificial Intelligence in Scaffold Design
The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery, and the design of novel pyrimidine-based compounds is no exception. nih.gov These computational tools are being employed to accelerate the design-make-test-analyze cycle, enabling the rapid identification of promising drug candidates.
Future applications of ML and AI in this compound research include:
Generative Models for Novel Scaffold Design: Deep learning architectures, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying patterns in large chemical datasets to generate novel molecular structures with desired properties. nih.govyoutube.com These models can be trained on libraries of known bioactive pyrimidine derivatives to propose new this compound analogs with enhanced potency and selectivity.
Predictive Modeling of Physicochemical and Biological Properties: ML algorithms can be trained to predict a wide range of properties, including solubility, permeability, metabolic stability, and biological activity, based on the chemical structure of a molecule. youtube.com This allows for the in silico screening of large virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Drug Design with Reinforcement Learning: Reinforcement learning (RL) is a powerful AI technique that can be used to design molecules with specific desired characteristics. youtube.com An RL agent can be trained to generate molecules that are predicted to be active against a particular biological target while simultaneously optimizing for other properties like synthesizability and drug-likeness. This approach could be instrumental in designing highly specific and effective drugs based on the this compound scaffold.
Optimization of Scaffold Fabrication: Machine learning models can analyze data from high-throughput fabrication processes, such as 3D printing of scaffolds for tissue engineering, to identify the optimal conditions for creating structures with desired mechanical and biological properties. nih.govresearchgate.net
Exploration of this compound Derivatives for Novel Molecular Targets
While the pyrimidine scaffold is a well-established pharmacophore, the unique electronic and steric properties imparted by the 5-methanesulfonyl group open up possibilities for targeting novel and challenging molecular targets. The electron-withdrawing nature of the sulfone group can significantly influence the binding interactions of the pyrimidine ring with its biological target, potentially leading to new mechanisms of action.
Future research in this area will focus on:
Targeting Protein-Protein Interactions (PPIs): PPIs are notoriously difficult to target with small molecules, but the specific geometry and hydrogen bonding capabilities of this compound derivatives could be leveraged to design effective inhibitors.
Kinase Inhibitors with Novel Binding Modes: The pyrimidine core is a common feature in many approved kinase inhibitors. The 5-methanesulfonyl group could enable the design of inhibitors that bind to allosteric sites or adopt unconventional binding modes, potentially overcoming resistance to existing drugs.
Epigenetic Modulators: The field of epigenetics offers a wealth of new drug targets. The ability of the this compound scaffold to engage in specific hydrogen bonding and other non-covalent interactions makes it an attractive starting point for the design of inhibitors of enzymes involved in epigenetic regulation, such as histone methyltransferases and demethylases.
Anti-Fibrotic Agents: Recent studies have shown that certain pyrimidine derivatives exhibit anti-fibrotic activity. nih.gov Further investigation into the potential of this compound analogs to modulate pathways involved in fibrosis, such as collagen synthesis, could lead to novel treatments for fibrotic diseases. nih.gov
Innovations in High-Throughput Synthesis and Screening of Pyrimidine Libraries
The discovery of new drug leads is heavily reliant on the ability to synthesize and screen large and diverse collections of compounds. Innovations in high-throughput synthesis (HTS) and high-throughput screening (HSS) are dramatically accelerating this process. mdpi.com
The future of this compound research will be significantly impacted by:
Automated Synthesis Platforms: The development of automated synthesis platforms allows for the rapid and parallel synthesis of large libraries of pyrimidine derivatives. nih.gov This enables the exploration of a much wider chemical space in a shorter amount of time.
DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of libraries containing billions of compounds. By attaching a unique DNA tag to each molecule, the identity of the active compounds can be easily determined after affinity-based selection against a biological target. The application of DEL technology to the this compound scaffold could uncover novel and potent binders to a wide range of targets.
Phenotypic Screening in Physiologically Relevant Models: Moving beyond target-based screening, phenotypic screening in more complex and physiologically relevant models, such as 3D cell cultures and organoids, can provide a more accurate assessment of a compound's efficacy and potential toxicity. mdpi.com High-content imaging and other advanced analytical techniques are enabling the high-throughput analysis of these complex biological systems.
Microfluidics for Miniaturized Screening: Microfluidic technologies allow for the screening of compounds in nanoliter to picoliter volumes, significantly reducing the consumption of reagents and biological samples. mdpi.com This enables the screening of larger libraries and the testing of more experimental conditions.
| Technology | Impact on Pyrimidine Library Research |
| Automated Synthesis | Rapid generation of diverse compound libraries. nih.gov |
| DNA-Encoded Libraries | Screening of billions of compounds to identify novel binders. |
| Phenotypic Screening | More accurate assessment of efficacy in complex biological models. mdpi.com |
| Microfluidics | Miniaturized screening, reducing reagent consumption. mdpi.com |
Uncovering Undiscovered Reactivity Patterns and Synthetic Utilities
The this compound scaffold, with its unique combination of a pyrimidine ring and a sulfone group, possesses a rich and largely unexplored reactivity profile. A deeper understanding of its chemical behavior will unlock new synthetic pathways and enable the creation of even more diverse and complex molecular architectures.
Future research will focus on:
Functionalization of the Pyrimidine Core: Exploring novel methods for the selective functionalization of the C-4 and C-6 positions of the pyrimidine ring will allow for the introduction of a wide range of substituents, leading to the generation of diverse compound libraries.
Transformations of the Methanesulfonyl Group: The sulfone moiety itself can serve as a versatile synthetic handle. Investigating its transformation into other functional groups, or its participation in various coupling reactions, will expand the synthetic utility of the this compound scaffold.
Catalytic C-H Activation: The direct functionalization of C-H bonds is a powerful and atom-economical synthetic strategy. Developing catalytic methods for the selective C-H activation of the pyrimidine ring or the methyl group of the sulfone would provide a highly efficient route to novel derivatives.
Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Exploring the application of photoredox catalysis to the this compound scaffold could lead to the discovery of unprecedented reactivity patterns and the development of novel synthetic transformations.
Q & A
Q. How should researchers interpret conflicting crystallographic and spectroscopic data for this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism) by comparing experimental bond lengths/angles with DFT-optimized geometries .
- Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) via variable-temperature H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
